2-Chloro-4-(2-nitrophenoxy)pyrimidine
Overview
Description
2-Chloro-4-(2-nitrophenoxy)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group at the 2-position and a 2-nitrophenoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-nitrophenoxy)pyrimidine typically involves the following steps:
Nitration: The starting material, 2-chloropyrimidine, undergoes nitration to introduce the nitro group at the 4-position.
Substitution Reaction: The nitro-substituted pyrimidine is then reacted with 2-nitrophenol under specific conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Alcohols, ethers, amines.
Scientific Research Applications
2-Chloro-4-(2-nitrophenoxy)pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Application in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Chloro-4-(2-nitrophenoxy)pyrimidine exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but lacks the pyrimidine ring.
2-Chloropyrimidine: Similar but without the nitro group.
2-Nitrophenol: Similar but without the pyrimidine ring and chlorine atom.
Uniqueness: 2-Chloro-4-(2-nitrophenoxy)pyrimidine is unique due to its combination of the pyrimidine ring, chloro group, and nitro group, which provides distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
2-chloro-4-(2-nitrophenoxy)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-10-12-6-5-9(13-10)17-8-4-2-1-3-7(8)14(15)16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYNPBHAOMFDMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288658 | |
Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353259-09-3 | |
Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353259-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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